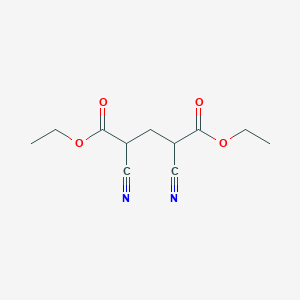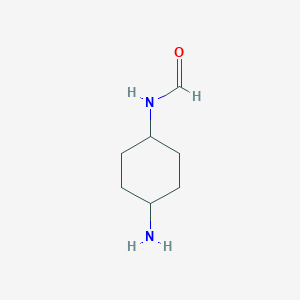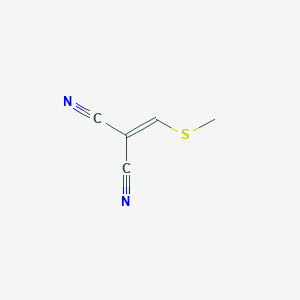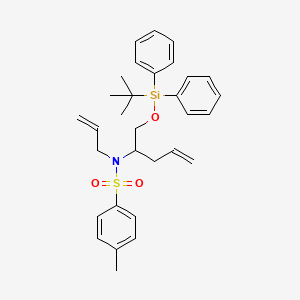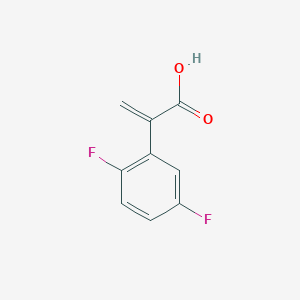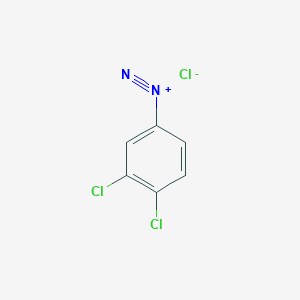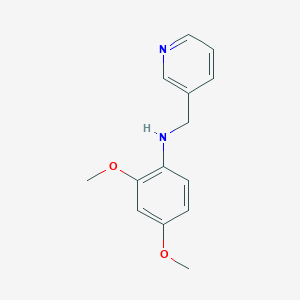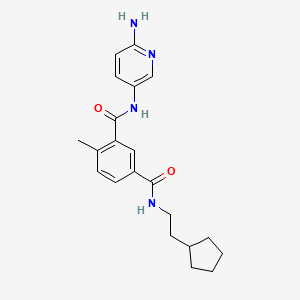
N'-(6-Aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methylisophthalamide
Vue d'ensemble
Description
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a pyridine ring, a cyclopentyl group, and a benzene ring with carboxamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as 6-aminopyridine, which undergoes functionalization to introduce the desired substituents.
Cyclopentyl Group Introduction:
Formation of the Benzene Derivative: The benzene ring with carboxamide functionalities can be synthesized through acylation reactions followed by amide formation.
Coupling Reactions: The final step involves coupling the pyridine and benzene derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(6-aminopyridin-3-yl)-N-(2-cyclohexylethyl)-4-methyl-benzene-1,3-dicarboxamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
N’-(6-aminopyridin-3-yl)-N-(2-cyclopropylethyl)-4-methyl-benzene-1,3-dicarboxamide: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C21H26N4O2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
3-N-(6-aminopyridin-3-yl)-1-N-(2-cyclopentylethyl)-4-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-14-6-7-16(20(26)23-11-10-15-4-2-3-5-15)12-18(14)21(27)25-17-8-9-19(22)24-13-17/h6-9,12-13,15H,2-5,10-11H2,1H3,(H2,22,24)(H,23,26)(H,25,27) |
Clé InChI |
CLEGTVIMOPPIBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NCCC2CCCC2)C(=O)NC3=CN=C(C=C3)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
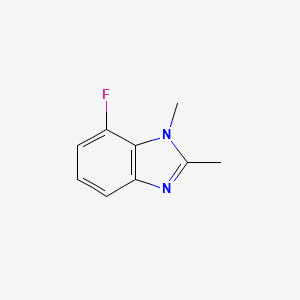
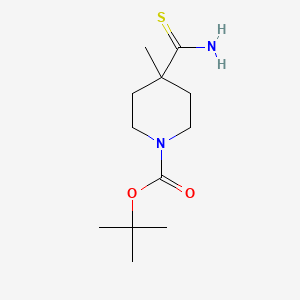
![1-[5-(4-Chlorophenyl)pyridin-2-yl]-4-(propan-2-yl)piperazine](/img/structure/B8469156.png)
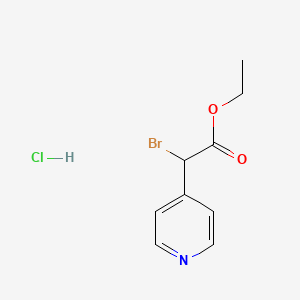
![3-Isoquinolinecarboxamide,n-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1h-isoindol-4-yl]methyl]-](/img/structure/B8469167.png)
